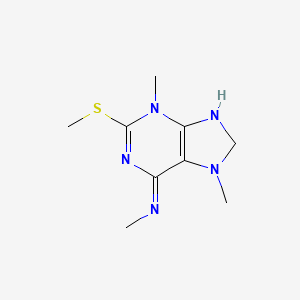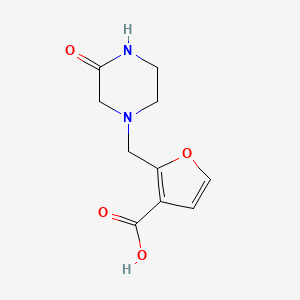![molecular formula C11H24O2 B13115783 1-[(Isopentyloxy)methoxy]-3-methylbutane CAS No. 22418-64-0](/img/structure/B13115783.png)
1-[(Isopentyloxy)methoxy]-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(3-methylbutoxymethoxy)butane is an organic compound with the molecular formula C10H22O2. It is a derivative of butane, featuring a methoxy group and a methylbutoxy group attached to the main carbon chain. This compound is known for its applications as a solvent and intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-methylbutoxymethoxy)butane typically involves the reaction of 3-methyl-1-butanol with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-methyl-1-butanol is replaced by the 3-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1-(3-methylbutoxymethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
3-methyl-1-(3-methylbutoxymethoxy)butane has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of detergents, paints, inks, and fragrances .
Mécanisme D'action
The mechanism of action of 3-methyl-1-(3-methylbutoxymethoxy)butane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound interacts with oxidizing agents to form corresponding oxidized products. The presence of methoxy and methylbutoxy groups influences its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-3-methyl-1-butanol: A similar compound with a methoxy group and a hydroxyl group.
3-methyl-1-butanol: A simpler alcohol with a similar carbon chain structure.
3-methylbutyl chloride: A halogenated derivative used in the synthesis of 3-methyl-1-(3-methylbutoxymethoxy)butane .
Uniqueness
3-methyl-1-(3-methylbutoxymethoxy)butane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
22418-64-0 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
3-methyl-1-(3-methylbutoxymethoxy)butane |
InChI |
InChI=1S/C11H24O2/c1-10(2)5-7-12-9-13-8-6-11(3)4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
JTMQIYSIXSMCKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCOCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


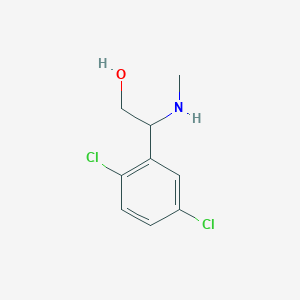
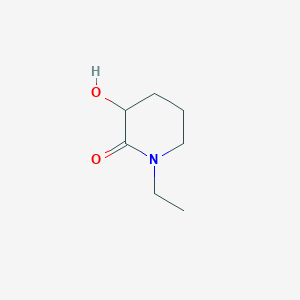
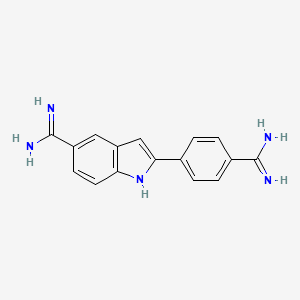

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)

![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)




